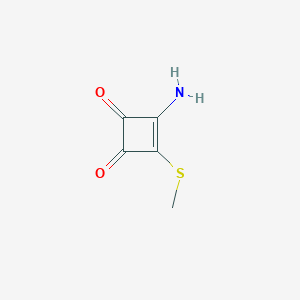

3-Amino-4-(methylsulfanyl)cyclobut-3-ene-1,2-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

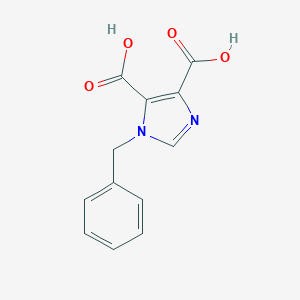

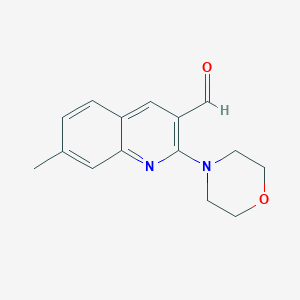

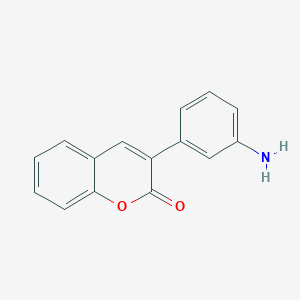

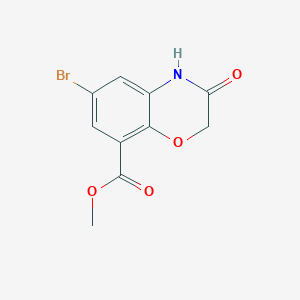

3-Amino-4-(methylsulfanyl)cyclobut-3-ene-1,2-dione , also known by its chemical formula C<sub>6</sub>H<sub>7</sub>NO<sub>2</sub>S , is a heterocyclic compound. It features a cyclobutene ring with an amino group (NH<sub>2</sub>) and a methylsulfanyl group (CH<sub>3</sub>S) attached. The compound exhibits interesting reactivity due to its strained ring structure.

Synthesis Analysis

The synthesis of 3-Amino-4-(methylsulfanyl)cyclobut-3-ene-1,2-dione involves several methods. One common approach is the intramolecular cyclization of a precursor containing an amino group and a thiol group. This reaction forms the cyclobutene ring and introduces the desired functional groups. Researchers have explored variations of this cyclization strategy to optimize yields and regioselectivity.

Molecular Structure Analysis

The molecular structure of 3-Amino-4-(methylsulfanyl)cyclobut-3-ene-1,2-dione is crucial for understanding its properties. The cyclobutene ring imparts strain, affecting bond angles and reactivity. The amino and methylsulfanyl groups contribute to its overall polarity and solubility characteristics.

Chemical Reactions Analysis

- Ring Opening Reactions : The strained cyclobutene ring can undergo ring-opening reactions, leading to the formation of open-chain compounds. These reactions are influenced by temperature, solvent, and substituents.

- Nucleophilic Substitutions : The amino group can participate in nucleophilic substitutions, leading to various derivatives.

- Oxidation and Reduction : The carbonyl group in the compound can be oxidized or reduced, altering its chemical behavior.

Physical And Chemical Properties Analysis

- Melting Point : The compound typically melts at a specific temperature range.

- Solubility : Its solubility in various solvents impacts its practical applications.

- Stability : The strained ring may affect its stability under different conditions.

Safety And Hazards

- Toxicity : Assessing the toxicity profile is crucial, especially if the compound is used in pharmaceuticals.

- Handling Precautions : Due to its reactivity, proper handling and protective equipment are necessary during synthesis and experimentation.

Direcciones Futuras

- Biological Studies : Investigate its potential as a drug candidate or probe for biological studies.

- Synthetic Modifications : Explore derivatization strategies to enhance its properties.

- Applications : Assess its utility in materials science, catalysis, or other fields.

Propiedades

IUPAC Name |

3-amino-4-methylsulfanylcyclobut-3-ene-1,2-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-9-5-2(6)3(7)4(5)8/h6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNGIXDKZMLPHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=O)C1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(methylsulfanyl)cyclobut-3-ene-1,2-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,4S,5S,6S)-5-(Acetyloxymethyl)-4-benzoyloxy-5,6-dihydroxycyclohex-2-en-1-yl] benzoate](/img/structure/B185337.png)

![4-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B185342.png)